REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H][H].CCC[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=O.[CH3:19][CH2:20][CH2:21][CH2:22]CCCC([O-])=O.[Ni+2].C1CCCCC=1.C([Al](CC)CC)C>[Ni]>[CH2:3]([C:2]1[C:13]([CH3:12])=[CH:14][CH:15]=[C:16]([OH:18])[C:1]=1[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:4][CH2:5][CH3:6] |f:2.3.4.5.6|
|
Name
|
block copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
nickel octoate cyclohexene triethyl aluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2].C1=CCCCC1.C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of polymer is charged to a hydrogenation reactor together with an additional 40 lbs
|
Type
|
CUSTOM
|
Details
|
The reactor is flushed 6 times
|
Type
|
ADDITION
|
Details
|
Then the hydrogenation catalyst is added which
|
Type
|
CUSTOM
|
Details
|
are removed three times at several hours intervals
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 120°F
|
Type
|
ADDITION
|
Details
|
The product is dropped into a 55 gallon drum
|
Type
|
ADDITION
|
Details
|
containing methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C(=CC=C1C)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |